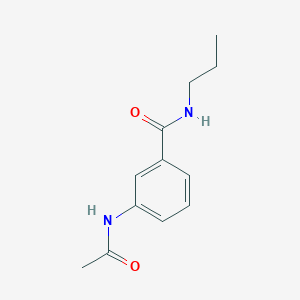![molecular formula C17H22N2O4 B354877 2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid CAS No. 925194-02-1](/img/structure/B354877.png)
2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid
カタログ番号 B354877
CAS番号:
925194-02-1
分子量: 318.4g/mol
InChIキー: ANTKEBIRBMVVEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid” is a chemical compound used for pharmaceutical testing . It has a molecular weight of 318.37 and a molecular formula of C17H22N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H22N2O4 . This indicates that it contains 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .科学的研究の応用
Organic Synthesis Applications :
- The decarboxylative condensation of β-keto acids with 2-cyclohexen-1-one, involving similar compounds, has been studied. This reaction forms compounds like 3-acetonylcyclohexan-1-one, highlighting its potential in synthesizing complex organic molecules (YasudaMichiko, 1975).
- Palladium-catalyzed cyclization of bromocyclohexenecarboxylic acids with arylhydrazines to form anilinohydroisoindoline diones demonstrates the utility of similar structures in complex organic reactions (Il Yoon & C. Cho, 2015).
Coordination Chemistry and Material Science :
- Studies on cyclohexanepolycarboxylic acids, which include cyclohexanecarboxylic acid, have explored their applications in material science, particularly as magnetic materials. Their conformational transformation in the presence of metal ions under hydrothermal conditions has been a subject of interest (Zhuo-jia Lin & M. Tong, 2011).
Microbiology and Biochemistry :
- The aerobic metabolism of cyclohexanecarboxylic acid by bacteria like Acinetobacter anitratum has been investigated. This research is relevant to understanding bacterial pathways for metabolizing cyclohexanecarboxylic acid derivatives (E. M. Rho & W. Evans, 1975).
作用機序
特性
IUPAC Name |
2-[[3-(propanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-15(20)18-11-6-5-7-12(10-11)19-16(21)13-8-3-4-9-14(13)17(22)23/h5-7,10,13-14H,2-4,8-9H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTKEBIRBMVVEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-[3-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B354796.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B354805.png)
![N-{4-[(2-methoxyethyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B354828.png)

![2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354875.png)
![2-{[4-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354879.png)
![5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid](/img/structure/B354938.png)
![5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid](/img/structure/B354945.png)
![5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid](/img/structure/B354946.png)
![5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid](/img/structure/B354948.png)
![5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354950.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)
![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B354964.png)
![Methyl 4-{[3-(diethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B354990.png)